molecular formula C22H21ClN6O2 B11425884 N-(4-butylphenyl)-2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

N-(4-butylphenyl)-2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B11425884
M. Wt: 436.9 g/mol
InChI Key: BYNMLCZUSRKUJZ-UHFFFAOYSA-N
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Description

N-(4-BUTYLPHENYL)-2-[3-(3-CHLOROPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE is a complex organic compound that features a triazolopyrimidine core

Preparation Methods

The synthesis of N-(4-BUTYLPHENYL)-2-[3-(3-CHLOROPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazolopyrimidine core, followed by the introduction of the butylphenyl and chlorophenyl groups. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

N-(4-BUTYLPHENYL)-2-[3-(3-CHLOROPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-BUTYLPHENYL)-2-[3-(3-CHLOROPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to N-(4-BUTYLPHENYL)-2-[3-(3-CHLOROPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE include other triazolopyrimidine derivatives. These compounds may share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C22H21ClN6O2

Molecular Weight

436.9 g/mol

IUPAC Name

N-(4-butylphenyl)-2-[3-(3-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide

InChI

InChI=1S/C22H21ClN6O2/c1-2-3-5-15-8-10-17(11-9-15)25-19(30)13-28-14-24-21-20(22(28)31)26-27-29(21)18-7-4-6-16(23)12-18/h4,6-12,14H,2-3,5,13H2,1H3,(H,25,30)

InChI Key

BYNMLCZUSRKUJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl

Origin of Product

United States

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